5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)-
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Overview
Description
3-(4-Chlorophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinylmethyl group, and an isoxazol-5(2H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced or hydrogenated isoxazole derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)isoxazol-5(2H)-one: Lacks the pyrrolidinylmethyl group.
4-(Pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Lacks the chlorophenyl group.
3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the combination of the chlorophenyl and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)-, also known by its CAS number 61194-94-3, is a compound belonging to the isoxazolone family. This compound's unique structure, characterized by a chlorophenyl group and a pyrrolidinylmethyl substituent, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.734 g/mol
- LogP : 2.822 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 49.24 Ų
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its pharmacological potential. Key areas of interest include:
- Antiviral Activity : Research indicates that isoxazolone derivatives can inhibit viral uncoating, particularly against human rhinovirus serotypes. Compounds with similar structures have shown mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against multiple serotypes, suggesting significant antiviral potential .
- Antibacterial Properties : The compound's structural analogs have been evaluated for antibacterial activity, with promising results indicating effective inhibition against various bacterial strains . The presence of the chlorophenyl group is often associated with enhanced antibacterial properties.
- Enzyme Inhibition : Isoxazolones have been studied for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives containing piperidine or pyrrolidine moieties are noted for their enzyme inhibition capabilities, which may translate into therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
Antiviral Studies
A study on substituted phenyl analogues showed that the introduction of specific substituents at the 2-position significantly enhances antiviral activity. This study demonstrated a strong correlation between lipophilicity and antiviral efficacy, suggesting that modifications to the isoxazolone structure can optimize its biological activity .
Antibacterial Activity
In a comparative analysis of various isoxazolone derivatives, the compound exhibited notable antibacterial effects with IC50 values significantly lower than those of standard drugs. For instance, certain derivatives demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against selected bacterial strains, highlighting their potential as new antibacterial agents .
Data Tables
Biological Activity | Measurement Method | Result |
---|---|---|
Antiviral Efficacy | MIC (against HRV) | ≤ 0.40 µM |
AChE Inhibition | IC50 | Varies by derivative |
Antibacterial Efficacy | IC50 | 1.13 - 6.28 µM |
Properties
CAS No. |
61194-94-3 |
---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19-16-13)9-17-7-1-2-8-17/h3-6,16H,1-2,7-9H2 |
InChI Key |
GILLLKVBGCGUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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